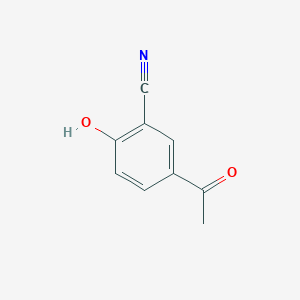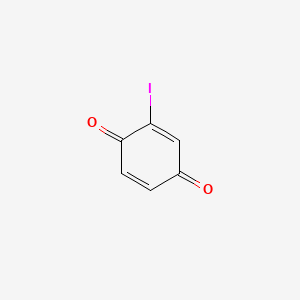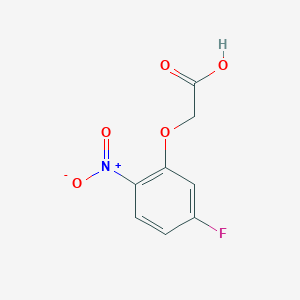
Ruthenium(3+) trifluoride
Vue d'ensemble
Description
Ruthenium(3+) trifluoride, also known as ruthenium(III) fluoride, is a chemical compound with the formula RuF₃. It is a dark brown solid that is insoluble in water and has a high melting point. This compound is part of the larger family of ruthenium compounds, which are known for their diverse oxidation states and significant applications in various fields .
Méthodes De Préparation
Ruthenium(3+) trifluoride can be synthesized through several methods. One common synthetic route involves the reduction of ruthenium(V) fluoride by iodine at elevated temperatures (around 250°C) . Another method includes the reaction of ruthenium tetroxide with fluorinating agents such as krypton difluoride in hydrofluoric acid solution . Industrial production methods often involve the use of high-temperature reactions and specialized equipment to handle the reactive and corrosive nature of the fluorinating agents.
Analyse Des Réactions Chimiques
Ruthenium(3+) trifluoride undergoes various types of chemical reactions, including:
Common reagents used in these reactions include fluorine gas, hydrogen gas, hydrazine, and various halide salts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include other ruthenium halides or elemental ruthenium.
Applications De Recherche Scientifique
Ruthenium(3+) trifluoride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: Ruthenium compounds, including this compound, are used in the development of advanced materials for electronics and energy storage.
Biomedical Research: This compound and other ruthenium compounds are being investigated for their potential use in anticancer therapies due to their ability to interact with DNA and induce cell apoptosis.
Environmental Applications: Ruthenium-based catalysts are used in environmental applications, such as the catalytic oxidation of pollutants.
Mécanisme D'action
The mechanism of action of ruthenium(3+) trifluoride in its various applications involves its ability to undergo redox reactions and form coordination complexes with other molecules. In catalysis, this compound acts as an electron transfer agent, facilitating the oxidation or reduction of substrates . In biomedical applications, ruthenium compounds can bind to DNA, disrupting its function and leading to cell death . The specific molecular targets and pathways involved depend on the particular application and the chemical environment.
Comparaison Avec Des Composés Similaires
Ruthenium(3+) trifluoride can be compared with other similar compounds, such as:
Ruthenium(III) chloride (RuCl₃): Similar to this compound, ruthenium(III) chloride is used in catalysis and material science.
Ruthenium(III) bromide (RuBr₃): This compound shares similar applications with this compound but has distinct reactivity patterns due to the bromide ions.
Ruthenium(IV) oxide (RuO₂): Used primarily in catalysis and electronic applications, ruthenium(IV) oxide has different oxidation states and properties compared to this compound.
The uniqueness of this compound lies in its specific reactivity with fluorine and its applications in high-temperature and highly oxidative environments.
Propriétés
IUPAC Name |
trifluororuthenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Ru/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNNUGOBNRKKW-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ru](F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475784 | |
| Record name | Ruthenium(3+) trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51021-05-7 | |
| Record name | Ruthenium(3+) trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B3031491.png)








